molecular formula C11H9ClFNS B1405180 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole CAS No. 663909-06-6

4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole

Cat. No.: B1405180
CAS No.: 663909-06-6
M. Wt: 241.71 g/mol
InChI Key: CZWAZLCFVSWUCY-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel antimicrobial agents . The compound features a thiazole core, a five-membered heterocycle containing both nitrogen and sulfur, which is a privileged scaffold found in numerous authorized drugs and bioactive molecules . The reactive chloromethyl group at the 4-position of the thiazole ring makes this compound a versatile synthetic intermediate, enabling further functionalization and the construction of more complex molecular architectures, such as hybrid compounds . The specific pattern of substitution on this thiazole core is strategically designed for structure-activity relationship (SAR) studies. The 4-fluorophenyl moiety at the 2-position is a common pharmacophore that can influence a molecule's electronic properties, lipophilicity, and its ability to interact with biological targets . Thiazole derivatives are extensively investigated for their potential to combat antimicrobial resistance (AMR), a major global public health threat . Researchers utilize this reagent to synthesize and screen new chemical entities, with the aim of discovering compounds that can inhibit the growth of resistant pathogens like Pseudomonas aeruginosa and Acinetobacter baumanii . The primary value of this compound lies in its role as a key precursor in rational drug design, facilitating the exploration of new chemical space in the search for effective anti-infective therapies. This product is supplied For Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic use, nor for any form of human or animal consumption. This product must be handled by technically qualified personnel, adhering to all applicable laboratory safety standards.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWAZLCFVSWUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole typically involves the reaction of 4-fluoroacetophenone with thioamide under acidic conditions to form the thiazole ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH<sub>2</sub>Cl) group at the 4-position undergoes nucleophilic substitution under mild conditions. Key reactions include:

  • Hydrolysis to Hydroxymethyl :
    Treatment with aqueous bases (e.g., NaOH) or water under reflux yields 4-hydroxymethyl derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis .

    4 CH2ClH2O NaOH4 CH2OH\text{4 CH}_2\text{Cl}\xrightarrow{\text{H}_2\text{O NaOH}}\text{4 CH}_2\text{OH}
  • Thiolation :
    Reaction with thiourea or thiols produces 4-mercaptomethyl analogs, useful in polymer and ligand synthesis .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling

Using arylboronic acids and Pd catalysts (e.g., Pd(PPh<sub>3</sub><sub>4</sub>)), the chloromethyl group is replaced with aryl or styryl groups. For example:

Reaction Conditions Product Yield Citation
With phenylboronic acidTBAB, Na<sub>2</sub>CO<sub>3</sub>, H<sub>2</sub>O, 100°C (microwave)4-Phenylmethyl-2-(4-fluorophenyl)-5-methylthiazole96%
With 4-biphenylboronic acidPd(OAc)<sub>2</sub>, SPhos ligand, DMF, 80°C4-Biphenylmethyl analog89%

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs, forming a methylene group:

4 CH2ClK2CO3,Δ4 CH2+HCl\text{4 CH}_2\text{Cl}\xrightarrow{\text{K}_2\text{CO}_3,\Delta}\text{4 CH}_2+\text{HCl}

This reaction is utilized to synthesize unsaturated thiazole derivatives for catalytic applications .

Functionalization of the Thiazole Ring

  • Bromination :
    Electrophilic bromination at the 5-position occurs using N-bromosuccinimide (NBS) in acetonitrile, yielding 5-bromo derivatives .

    Thiazole+NBSCH3CN5 Br thiazole\text{Thiazole}+\text{NBS}\xrightarrow{\text{CH}_3\text{CN}}\text{5 Br thiazole}
  • Friedel–Crafts Acylation :
    The fluorophenyl group directs electrophilic substitution, enabling acylation at the para position relative to fluorine .

Biological Interactions

Though not a direct chemical reaction, the compound inhibits kinases (e.g., CDK9) by binding to ATP pockets. Key interactions include:

  • Hydrogen bonding between the thiazole nitrogen and Asp167 (CDK9) .

  • Van der Waals contacts with hydrophobic residues (Ile25, Leu156) .

Stability and Reactivity Trends

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

  • Temperature : Cross-couplings require 80–100°C for optimal yields .

  • Catalysts : Pd-based systems with bulky ligands improve selectivity in arylations .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its structural properties contribute to enhanced biological activity, making it a valuable component in drug formulation. For instance, thiazole derivatives have been noted for their potential protective effects against diabetes mellitus and their role in reducing oxidative stress markers .

Case Study: Anti-Cancer Activity
Research has shown that thiazole derivatives exhibit potent anticancer activity against various cancer cell lines. A study demonstrated that specific thiazole compounds could inhibit the growth of leukemia cells significantly, showcasing their therapeutic potential .

Agricultural Chemicals

Formulation of Agrochemicals
4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole is utilized in developing agrochemicals such as herbicides and fungicides. Its effectiveness in pest control while minimizing environmental impact is noteworthy. The compound's ability to enhance the efficacy of agricultural products is supported by its incorporation into formulations that target specific pests without harming beneficial organisms .

Table 1: Agrochemical Applications

Application TypeDescriptionBenefits
HerbicidesEffective against broadleaf and grassy weedsReduced environmental toxicity
FungicidesTargets common fungal pathogensIncreased crop yield

Material Science

Enhancement of Polymer Properties
In material science, this thiazole derivative is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is particularly relevant in producing high-performance materials used in various industrial applications .

Case Study: Polymer Composite Development
Research indicates that incorporating thiazole compounds into polymer matrices enhances their thermal resistance and mechanical strength, making them suitable for demanding applications such as automotive and aerospace components.

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding
The compound has been widely used in biochemical research to study enzyme inhibition and receptor interactions. Its role in understanding biological processes aids researchers in identifying new therapeutic targets .

Table 2: Biochemical Research Applications

Research FocusFindings
Enzyme InhibitionEffective inhibitors of COX-2 enzymes
Receptor BindingSignificant interactions with various receptors

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name Substituents Crystal System Biological Activity (IC₅₀ or Notable Data) Key Reference(s)
4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole 4-ClCH₂, 2-(4-F-C₆H₄), 5-CH₃ Not reported Not reported -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-F-C₆H₄)-5-Me-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) 4-Cl-C₆H₄, 2-(4-F-C₆H₄), 5-Me (complex substituents) Triclinic (P 1) Antimicrobial activity
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-F-C₆H₄)-5-Me-1H-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) 4-F-C₆H₄, 2-(4-F-C₆H₄), 5-Me (complex substituents) Triclinic (P 1) Not reported
2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole 4-Cl-C₆H₄, 5-CF₂H Not reported Pharmaceutical/agrochemical applications
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole 5-ClCH₂, 4-CH₃, 2-(4-CF₃-C₆H₄) Not reported Material science applications

Key Observations :

  • Isostructurality : Compounds 4 and 5 (from ) are isostructural, crystallizing in the triclinic system (P 1) with two independent molecules per asymmetric unit. Despite differing halogen substituents (Cl vs. F), their crystal packing remains identical, suggesting minimal steric/electronic disruption .
  • Substituent Effects : The chloromethyl group in this compound may enhance electrophilic reactivity compared to methyl or difluoromethyl groups in analogs like 2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole .

Key Observations :

  • Anticancer Activity : While direct data for this compound is lacking, structurally simpler thiazole derivatives (e.g., 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives) exhibit potent anticancer activity against HepG-2 cells (IC₅₀ ~1.6 μg/mL) .
  • Selectivity : Thiadiazole derivatives show selectivity toward breast cancer (MCF7), highlighting the impact of heterocyclic core modifications on biological targeting .

Biological Activity

4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a chloromethyl group, a fluorophenyl substituent, and a methylthiazole core, which may contribute to its interaction with various biological targets.

  • Chemical Formula : C10H8ClFNS
  • Molecular Weight : 229.69 g/mol
  • CAS Number : 663909-06-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain kinases and modulate inflammatory pathways, leading to potential therapeutic effects in various conditions, including cancer and autoimmune diseases .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. The structure-activity relationship (SAR) studies suggest that the presence of halogen atoms enhances the antimicrobial potency of thiazoles .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus25 µg/mLModerate
Escherichia coli50 µg/mLLow
Pseudomonas aeruginosa12.5 µg/mLHigh

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazoles are known to disrupt cancer cell proliferation and induce apoptosis through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) and modulation of transcription factors involved in tumor progression .

Case Study: Antitumor Activity
In a study examining the effects of thiazole derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was reported at 15 µM, indicating substantial potential for further development as an anticancer agent .

Applications in Drug Development

The unique structural features of this compound make it a valuable intermediate in pharmaceutical synthesis. Its derivatives are being explored for their roles in developing treatments for inflammatory conditions, autoimmune diseases, and cancers .

Q & A

Q. What are the optimized synthetic routes for 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via base-catalyzed cyclocondensation of appropriate chalcones with hydrazine derivatives in polar solvents. For example:
  • PEG-400 solvent : Enhances reaction efficiency and reduces byproducts due to its high boiling point and eco-friendly profile .

  • Phosphorus oxychloride (POCl₃) : Used for cyclization at 120°C, achieving yields >80% in thiazole ring formation .

  • Key parameters : Temperature (100–120°C), solvent polarity, and base strength (e.g., KOH vs. NaOH) critically affect regioselectivity and purity.

    Table 1 : Comparison of Synthetic Methods

    MethodSolventCatalyst/BaseYield (%)Purity (%)Reference
    CyclocondensationPEG-400KOH75–85≥95
    POCl₃-mediatedTolueneNone80–90≥90

Q. How can crystallographic techniques confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
  • Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. The R-factor should be <0.05 for high confidence .
  • Software : WinGX and ORTEP for visualization and validation of molecular geometry .

Q. What safety protocols are recommended for handling the chloromethyl group in this compound?

  • Methodological Answer :
  • Containment : Use fume hoods and closed systems to prevent exposure to volatile intermediates.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize chloromethyl residues with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • QSAR Analysis : Use Gaussian 09 or HyperChem to calculate descriptors (e.g., logP, polarizability). Validate models with R² >0.85 and Q² >0.7 .
  • Molecular Docking : Dock derivatives into target receptors (e.g., Polo-like kinase 1) using AutoDock Vina. Focus on binding affinity (ΔG < −8 kcal/mol) and hydrogen bonding interactions .
  • Pharmacokinetics : SwissADME predicts Lipinski compliance; prioritize derivatives with high gastrointestinal absorption and low CYP450 inhibition .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. XRD bond lengths)?

  • Methodological Answer :
  • Multi-technique validation : Cross-reference ¹H/¹³C NMR (δ ppm), IR (stretching frequencies), and XRD bond lengths. For example:
  • NMR : Aromatic protons at δ 7.2–7.8 ppm align with fluorophenyl groups .
  • XRD : C-Cl bond length ~1.72 Å confirms chloromethyl placement .
  • Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility .

Q. What strategies improve the refinement of twinned or low-resolution crystal structures of this compound?

  • Methodological Answer :
  • Twinning analysis : Use PLATON to identify twin laws and refine with SHELXL’s TWIN/BASF commands .
  • High-resolution data : Collect data at synchrotron facilities (λ = 0.5–0.7 Å) for enhanced resolution.
  • Constraints : Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms .

Methodological Best Practices

  • Synthesis : Prioritize PEG-400 for greener synthesis and scalability .
  • Characterization : Combine SC-XRD with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic properties .
  • Bioactivity Testing : Use MCF-7 cell lines for anti-cancer assays, with IC₅₀ <10 µM indicating promising activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole
Reactant of Route 2
Reactant of Route 2
4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole

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